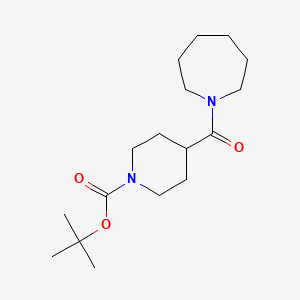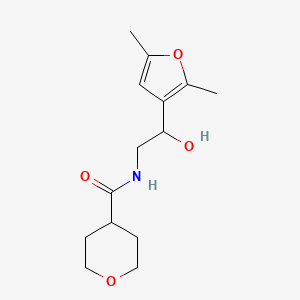![molecular formula C3H6O4S B2729433 (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide CAS No. 174953-30-1](/img/structure/B2729433.png)
(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide is a useful research compound. Its molecular formula is C3H6O4S and its molecular weight is 138.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Building Blocks and Pharmacological Prospects
- Synthetic Methodologies and Biological Activity : A comprehensive analysis of the literature on 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, a compound structurally related to “(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide”, reveals its significance as a synthetic building block with high synthetic and pharmacological potential. The cyclization of salicylic acid derivatives predominantly synthesizes these compounds, showcasing a variety of chemical transformations that highlight the flexibility and reactivity of the sultone core. Despite the scarcity of studies on their pharmacological properties, the structural similarity to the coumarin core has led to investigations into their anticoagulant, antimicrobial, and antitumor properties. The limited research underscores the need for further exploration into these heterocyclic systems for experimental chemistry and pharmacology (Hryhoriv et al., 2021).
Environmental and Toxicological Studies
- Herbicide Toxicity and Environmental Impact : Analysis of global trends and gaps in the study of 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity showcases the rapid advancement in research on its toxicology and mutagenicity. Despite its widespread use in agriculture, the potential environmental and health risks associated with 2,4-D exposure call for focused research on its effects, especially concerning molecular biology and exposure assessment in bioindicators. This review emphasizes the need for future research efforts to address the environmental and health impacts of such chemicals, hinting at the broader implications of studying compounds like “this compound” in environmental toxicology (Zuanazzi et al., 2020).
Advances in Green Chemistry and Sustainable Applications
- Sustainable Solvent Alternatives : The search for environmentally friendly and sustainable solvents has led to the evaluation of 2-methyloxolane (2-MeOx) as a potential substitute for hexane in the extraction of natural products. This study discusses the properties, applications, and perspectives of using 2-MeOx, underlining the importance of replacing petroleum-based solvents with bio-based alternatives for a more sustainable and environmentally friendly approach in industrial and pharmaceutical applications. The exploration of such alternatives underscores the relevance of research into compounds like “this compound” for their potential roles in green chemistry (Rapinel et al., 2020).
Wirkmechanismus
Target of Action
It is known that this compound plays a vital role in improving the performance and service life of lithium-ion batteries .
Mode of Action
It is known that a large amount of heat is released during the synthesis process of this compound, leading to its hydrolysis .
Biochemical Pathways
It is known that this compound is an essential intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
(4S)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXNUCOGMMHHNA-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COS(=O)(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2729351.png)
![1,6,7-trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2729353.png)
![1-[6-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B2729355.png)

![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2729358.png)
![Methyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2729360.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2729361.png)





![N-[2-(benzylamino)ethyl]acetamide](/img/structure/B2729371.png)

